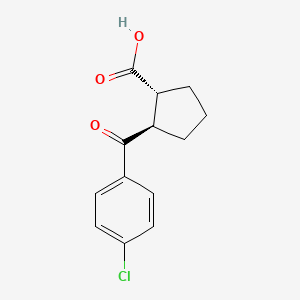

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWJBPWDQEYPK-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641331 | |

| Record name | (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-02-1 | |

| Record name | (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Executive Summary

This technical guide details the stereoselective synthesis of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-02-1). This molecule serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Loxoprofen and related pharmacophores.

The core challenge in this synthesis is not the bond construction, but the stereochemical control . The reaction must selectively yield the thermodynamically stable trans-diastereomer over the kinetically favored cis-isomer. This guide presents a robust Friedel-Crafts Acylation protocol coupled with a Thermodynamic Epimerization strategy to achieve high diastereomeric excess (de).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principles of Thermodynamic Control .

Disconnection Approach

-

Target: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid.[1]

-

Primary Disconnection: C(aryl)-C(carbonyl) bond via Electrophilic Aromatic Substitution (EAS).

-

Precursors: Chlorobenzene (nucleophile) and cis-1,2-Cyclopentanedicarboxylic anhydride (electrophile).

Stereochemical Rationale

The starting material, 1,2-cyclopentanedicarboxylic anhydride, is typically cis-fused (meso). Direct ring opening by the arene initially retains this relative stereochemistry, yielding the cis-keto acid. However, the cis-isomer suffers from significant steric repulsion between the bulky 4-chlorobenzoyl group and the carboxylic acid.

The Strategy:

-

Kinetic Phase: Friedel-Crafts acylation to open the anhydride ring.

-

Thermodynamic Phase: In situ or post-workup epimerization at the

-position (C2) to convert the cis-isomer to the lower-energy trans-isomer.

Reaction Mechanism & Pathway Visualization[2]

The following diagram illustrates the transformation from the anhydride to the final trans-acid, highlighting the critical epimerization step.

Caption: Mechanistic pathway showing the transition from kinetic cis-product to thermodynamic trans-product via enolization.

Detailed Experimental Protocol

Reagents & Materials

-

Substrate: cis-1,2-Cyclopentanedicarboxylic anhydride (CAS 35878-28-5).[2]

-

Reagent: Aluminum Chloride (

), anhydrous (Sublimed grade preferred). -

Solvent/Reactant: Chlorobenzene (Reagent grade, dried over molecular sieves).

-

Quench: HCl (conc.), Ice.

Step-by-Step Methodology

Step 1: Lewis Acid Activation

-

Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and an addition funnel.

-

Purge the system with inert gas (

or Ar) to remove moisture. Critical: -

Charge the flask with Chlorobenzene (10 volumes relative to anhydride).

-

Add

(2.2 equivalents) portion-wise at room temperature. Stir until a homogenous suspension or solution forms.

Step 2: Acylation (Kinetic Phase)

-

Dissolve 1,2-Cyclopentanedicarboxylic anhydride (1.0 equivalent) in a minimal amount of Chlorobenzene.

-

Add the anhydride solution dropwise to the

mixture.-

Observation: An exotherm is expected. Maintain internal temperature

to prevent polymerization or tar formation.

-

-

Once addition is complete, heat the reaction mixture to 50-60°C for 2–4 hours.

-

Checkpoint: Monitor by TLC or HPLC. The anhydride spot should disappear.

-

Step 3: Epimerization (Thermodynamic Phase) Note: While some epimerization occurs during acylation, a dedicated step ensures complete conversion.

-

Increase temperature to Reflux (~132°C) for 1–2 hours.

-

The acidic environment provided by the

-complex promotes the enolization of the ketone. The bulky 4-chlorobenzoyl group will shift to the equatorial position (trans to the carboxylic acid) to minimize steric strain.

Step 4: Quench & Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto a stirred slurry of Ice and conc. HCl (Caution: Highly Exothermic). This hydrolyzes the Aluminum-alkoxide complex.

-

Separate the organic layer (Chlorobenzene).

-

Extract the aqueous layer with Ethyl Acetate (2x). Combine organic layers.

-

Alkali Extraction (Purification): Extract the combined organics with 10% NaOH or Sat.

.-

Logic: The product is a carboxylic acid and will move to the aqueous phase as the carboxylate salt. Neutral organic impurities (unreacted chlorobenzene, benzophenone byproducts) remain in the organic phase.

-

Step 5: Isolation & Crystallization

-

Acidify the aqueous alkaline extract with conc. HCl to pH 1–2. The product will precipitate.

-

Filter the solid.[3]

-

Recrystallization: Recrystallize from Ethanol/Water or Toluene .

-

Selectivity: The trans-isomer typically has a higher melting point and crystallizes more readily than the cis-isomer.

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact on Quality |

| AlCl3 Stoichiometry | > 2.0 Equiv. | Yield. One equivalent complexes with the anhydride carbonyls; the second drives the catalysis. < 2.0 equiv results in stalled conversion. |

| Moisture Control | < 0.1% Water | Yield. Water reacts violently with AlCl3, generating HCl gas and deactivating the catalyst. |

| Reflux Time | 1–2 Hours | Stereopurity. Insufficient reflux leads to mixed cis/trans isomers. Excessive reflux may cause decarboxylation. |

| Regioselectivity | Para-directing | Chlorobenzene directs ortho/para. Due to the steric bulk of the anhydride-AlCl3 complex, the para isomer is favored (>90%). |

Process Workflow Diagram

Caption: Operational workflow for the synthesis and purification of the target acid.

Analytical Validation

To confirm the trans-stereochemistry, 1H-NMR is the definitive tool.

-

Coupling Constants (

): The coupling constant between protons at C1 and C2 is diagnostic.-

Cis-isomer: Typically exhibits smaller coupling constants (

Hz). -

Trans-isomer: Exhibits larger coupling constants (

Hz) due to the anti-periplanar arrangement of the protons in the rigid cyclopentane ring.

-

-

Melting Point: The trans-acid generally has a distinct and higher melting point compared to the cis-acid or the mixture.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

Rieke Metals. (n.d.). trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Page. Retrieved January 29, 2026, from [Link] (Verification of commercial availability and CAS 733741-02-1).

- Kawashima, Y., et al. (1994). "Synthesis and pharmacological evaluation of (2-oxocyclopentyl)methyl benzoic acid derivatives." Chemical and Pharmaceutical Bulletin, 42(10).

Sources

Technical Analysis: 1H NMR Profile of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Executive Summary

This technical guide provides a high-resolution analysis of the proton nuclear magnetic resonance (

The analysis distinguishes the thermodynamic trans-isomer from the cis-kinetic product, a crucial quality control step in synthetic workflows. We focus on the causality of chemical shifts induced by the electron-withdrawing 4-chlorobenzoyl and carboxylic acid moieties on the cyclopentane ring.

Chemical Context & Structural Dynamics[1][2][3][4][5]

The Molecule

The structure consists of a cyclopentane ring substituted at adjacent carbons (C1 and C2).

-

C1 Substituent: Carboxylic acid (-COOH).[1]

-

C2 Substituent: 4-Chlorobenzoyl group (

). -

Configuration: Trans (diequatorial-like conformation is energetically favored, though cyclopentane puckering complicates this terminology).

Synthetic Origin & Impurities

Understanding the synthesis aids in identifying spectral impurities. This compound is typically synthesized via the Friedel-Crafts acylation of cyclopentene derivatives or the ring opening of cyclopentane-1,2-dicarboxylic anhydride with 4-chlorophenylmagnesium bromide, followed by epimerization to the trans isomer.

-

Common Impurities: cis-isomer (minor), unreacted 4-chlorobenzoic acid, or solvent residues (THF/Diethyl ether).

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, the choice of solvent is critical due to the exchangeable carboxylic acid proton and the solubility profile of the aryl ketone.

Recommended Solvent System

-

Primary Choice: DMSO-d

(Dimethyl sulfoxide-d-

Reasoning: Excellent solubility for polar organic acids. It slows the exchange rate of the carboxylic acid proton (-COOH), often allowing it to appear as a distinct broad singlet or even show splitting, unlike in CDCl

where it may broaden into the baseline.

-

-

Secondary Choice: CDCl

(Chloroform-d).-

Reasoning: Good for resolving the cyclopentane methylene envelope, but the acidic proton peak is often unreliable.

-

Preparation Steps[1][2][3][7]

-

Mass: Weigh 10–15 mg of the solid analyte.

-

Solvation: Dissolve in 0.6 mL of DMSO-d

(99.9% D). -

Filtration: If turbidity persists (due to inorganic salts from workup), filter through a glass wool plug directly into the NMR tube.

-

Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

Spectral Analysis: Region by Region

The Aromatic Region (7.0 – 8.0 ppm)

The 4-chlorobenzoyl group exhibits a classic AA'BB' splitting pattern (often appearing as two "pseudo-doublets").

-

7.90 – 7.95 ppm (2H, d,

-

Assignment: Protons ortho to the carbonyl group.

-

Causality: Strong anisotropic deshielding by the carbonyl cone places these protons downfield.[2]

-

-

7.55 – 7.60 ppm (2H, d,

-

Assignment: Protons ortho to the Chlorine atom (meta to carbonyl).

-

Causality: The inductive withdrawal of Chlorine is less deshielding than the direct carbonyl anisotropy.

-

The Methine "Fingerprint" (3.0 – 4.5 ppm)

This region confirms the regiochemistry and oxidation state.

-

4.05 – 4.15 ppm (1H, m/td):

-

Assignment: H2 (Alpha to the ketone).

-

Causality: This proton is the most deshielded aliphatic signal due to the direct attachment to the electron-withdrawing carbonyl of the benzoyl group.

-

-

3.15 – 3.30 ppm (1H, m/dt):

-

Assignment: H1 (Alpha to the carboxylic acid).

-

Causality: Deshielded by the carboxylic acid but less so than H2. The chemical shift difference (

ppm) between H1 and H2 is diagnostic.

-

The Cyclopentane Envelope (1.5 – 2.2 ppm)

The methylene protons (H3, H4, H5) appear as complex multiplets due to the envelope conformation and rapid pseudorotation of the ring.

- 2.00 – 2.20 ppm (2H, m): Protons on C3/C5 (cis to substituents).

- 1.60 – 1.90 ppm (4H, m): Remaining methylene protons.

-

Note: In 300 MHz instruments, this often looks like a continuous "hump." High-field (500+ MHz) is required to resolve fine coupling.

The Labile Proton (>10 ppm)

-

12.0 – 12.5 ppm (1H, br s): Carboxylic acid proton (-COOH ).

-

Observation: Only visible clearly in DMSO-d

or very dry CDCl

-

Stereochemical Verification: Trans vs. Cis

Distinguishing the stereochemistry is the most challenging aspect of cyclopentane derivatives. Unlike cyclohexane (where

The Coupling Constant Logic

In 1,2-disubstituted cyclopentanes:

-

Cis-isomer: The dihedral angle is nearly

. -

Trans-isomer: The ring puckering often results in a dihedral angle of

(pseudo-diequatorial). Consequently,

The Self-Validating Protocol (NOE)

To definitively prove the trans configuration, a 1D NOE (Nuclear Overhauser Effect) experiment is required.

-

Irradiate H1:

-

Cis Result: Strong enhancement of H2 signal.

-

Trans Result: Minimal or no enhancement of H2. Enhancement of H5/H3 protons on the same face.

-

Summary Data Table

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |

| 12.20 | Broad Singlet | 1H | -COOH | Carboxylic Acid |

| 7.92 | Doublet ( | 2H | Ar-H (ortho to C=O) | Benzoyl Ring |

| 7.58 | Doublet ( | 2H | Ar-H (ortho to Cl) | Benzoyl Ring |

| 4.10 | Multiplet (td) | 1H | H2 (Methine) | Cyclopentane ( |

| 3.25 | Multiplet (dt) | 1H | H1 (Methine) | Cyclopentane ( |

| 2.05 – 2.15 | Multiplet | 2H | H3/H5 | Cyclopentane (CH |

| 1.65 – 1.90 | Multiplet | 4H | H3/H4/H5 | Cyclopentane (CH |

Note: Shifts are approximated for DMSO-d

Visualization: Structural Elucidation Workflow

The following diagram outlines the logical flow for assigning the structure and verifying purity using NMR techniques.

Figure 1: Decision tree for the structural validation of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid via NMR.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for AA'BB' systems and cyclopentane coupling).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23549251: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.[3] (Analogous structure data). Retrieved from [3]

-

Reich, H. J. (2024). WinPLT: NMR Coupling Constants in Cyclopentanes. University of Wisconsin-Madison. (Source for Karplus relationships in 5-membered rings).

Sources

Mass spectrometry fragmentation of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Subject: Technical Analysis: Mass Spectrometry Fragmentation Dynamics of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid

Executive Summary

This technical guide details the mass spectrometry (MS) behavior of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (

The fragmentation pattern is dominated by

Structural Context & Ionization Physics

The molecule features two distinct functional domains that dictate its fragmentation physics:

-

The Aroyl Moiety (4-Chlorobenzoyl): A highly stable aromatic system containing a chlorine substituent. This acts as the "charge stabilizer" during ionization.

-

The Alicyclic Acid (Cyclopentane-1-carboxylic acid): A saturated five-membered ring with a vicinal carboxylic acid. This section is labile and prone to neutral losses (

,

Isotopic Signature (The Chlorine Validator)

Before analyzing fragmentation, the molecular ion (

-

Validation Rule: Any fragment ion retaining the chlorobenzoyl group must exhibit a 3:1 intensity ratio between the

peak and the -

Application: If the base peak is at

139, a confirmational peak must exist at

Fragmentation Mechanics (EI Spectrum)

Under standard 70 eV Electron Ionization, the molecule undergoes high-energy fragmentation. The trans stereochemistry is generally lost upon ionization due to the high internal energy, but the connectivity dictates the following dominant pathways.

Pathway A: -Cleavage (Formation of the Base Peak)

The most energetically favorable process is the homolytic cleavage of the bond between the ketone carbonyl carbon and the cyclopentane ring. The positive charge is localized on the carbonyl oxygen, stabilized by resonance with the chlorobenzene ring.

-

Mechanism: The radical electron on the ionized carbonyl oxygen induces cleavage of the

bond. -

Result: Formation of the 4-chlorobenzoyl cation (Acylium ion) .

-

Diagnostic Ion:

139 (for -

Intensity: Typically the Base Peak (100%) .[2]

Pathway B: Secondary Decarbonylation

The acylium ion (

-

Mechanism: Heterolytic cleavage of the

bond. -

Result: Formation of the 4-chlorophenyl cation .

-

Diagnostic Ion:

111 (for

Pathway C: Carboxylic Acid Neutral Losses

The alicyclic ring portion undergoes fragmentation characteristic of cyclic acids.

-

Dehydration (

): Interaction between the carbonyl oxygen and the carboxylic acid proton (ortho-like effect, despite trans geometry, due to conformational flexibility) leads to the loss of-

Ion:

234.

-

-

Decarboxylation (

): Loss of the radical-

Ion:

207.

-

Pathway D: McLafferty-Like Rearrangements

While classic McLafferty rearrangement requires a

Visualization of Fragmentation Dynamics

The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.

Caption: Figure 1. EI Fragmentation tree for trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid. The red node indicates the diagnostic base peak.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, the following protocol distinguishes between structural fingerprinting (GC-EI-MS) and molecular weight confirmation (LC-ESI-MS).

Method A: GC-MS (Structural Fingerprinting)

Direct injection of carboxylic acids often leads to peak tailing and thermal degradation. Derivatization is mandatory for reliable library matching.

-

Sample Preparation:

-

Dissolve 1 mg of sample in 1 mL Acetonitrile.

-

Add 50 µL BSTFA + 1% TMCS (Silylation reagent).

-

Incubate at 60°C for 30 minutes.

-

Reaction: Converts the -COOH to -COOTMS (Trimethylsilyl ester).

-

Mass Shift: Molecular ion shifts from 252

324 (+72 Da).

-

-

GC Parameters:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier: Helium at 1.0 mL/min.

-

Gradient: 100°C (1 min)

300°C at 20°C/min.

-

-

Data Interpretation (TMS Derivative):

-

Look for

309 (M - 15, loss of methyl from TMS). -

The

139 (Chlorobenzoyl) peak will remain the base peak, as the TMS group is on the other side of the molecule.

-

Method B: LC-MS/MS (Quantification & MW Check)

Preferred for biological matrices or purity checks.

-

Ionization Source: Electrospray Ionization (ESI) in Negative Mode (

).-

Reasoning: The carboxylic acid deprotonates easily (

).

-

-

Observed Ions:

-

Precursor:

251 ( -

Isotope Pattern: Peaks at 251 and 253 (3:1 ratio).

-

-

MS/MS Fragmentation (Collision Induced Dissociation):

-

Precursor 251

Product 207 (Loss of -

Precursor 251

Product 139/141 (Chlorobenzoyl anion, less common in negative mode but possible).

-

Summary of Diagnostic Ions

| Ion Identity | Formula ( | m/z ( | m/z ( | Relative Intensity (EI) | Origin |

| Molecular Ion | 252 | 254 | Low (<10%) | Parent Molecule | |

| Acylium (Base) | 139 | 141 | 100% | ||

| Phenyl Cation | 111 | 113 | Medium (40-60%) | Loss of CO from m/z 139 | |

| Benzoyl Derivative | 155 | 157 | Low | Rearrangement (rare) | |

| Acid Loss | 207 | 209 | Low | Loss of COOH |

References

-

PubChem. (n.d.).[3][4][5] trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. National Library of Medicine.[4] Retrieved January 29, 2026, from [Link]

-

LibreTexts Chemistry. (2023).[6] Mass Spectrometry - Fragmentation Patterns. Retrieved January 29, 2026, from [Link]

-

NIST Mass Spec Data Center. (n.d.). 4-Chlorobenzoyl chloride Mass Spectrum (Source for Acylium Ion Confirmation). National Institute of Standards and Technology. Retrieved January 29, 2026, from [Link]

Sources

- 1. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 2. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2-Carbomethoxycyclopentane-1-carboxylic acid | C8H12O4 | CID 10844912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Crystal structure of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

Technical Whitepaper: Structural Elucidation and Supramolecular Analysis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid

Executive Summary & Chemical Context

Compound: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS: 733741-02-1 Molecular Formula: C₁₃H₁₃ClO₃ Molecular Weight: 252.69 g/mol [1]

This guide serves as a technical blueprint for the structural determination and solid-state analysis of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid. This compound represents a critical class of γ-keto acids used as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and stereochemically complex pharmaceutical scaffolds.

The structural core features a cyclopentane ring with two vicinal substituents in a trans configuration: a carboxylic acid moiety and a 4-chlorobenzoyl group. Understanding its crystal structure is pivotal for optimizing solubility, stability, and bioavailability in drug formulation.

Key Structural Challenges:

-

Stereochemistry: Confirmation of the trans-(1R,2R) vs. (1S,2S) configuration (or racemate).

-

Conformational Flexibility: Analysis of the cyclopentane ring puckering (envelope vs. twist).

-

Supramolecular Assembly: Characterization of the carboxylic acid hydrogen-bonding networks (homodimers vs. catemers).

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The synthesis typically follows a Friedel-Crafts acylation pathway, often yielding a mixture of isomers that must be chemically resolved.

Synthetic Route (Friedel-Crafts Acylation)

The reaction of cyclopentane-1,2-dicarboxylic anhydride with chlorobenzene in the presence of Aluminum Chloride (AlCl₃) yields the keto-acid.

-

Step 1: Ring opening of the anhydride by the chlorobenzene nucleophile.

-

Step 2: Isomerization. The initial product is often the kinetic cis-isomer. Isomerization to the thermodynamic trans-isomer is achieved via base-catalyzed epimerization or reflux in acidic media.

Crystallization Methodology

For XRD analysis, crystals must be single, transparent, and free of cracks.

-

Solvent System: Ethanol/Water (80:20 v/v) or Acetone/Hexane.

-

Technique: Slow Evaporation at 4°C.

-

Protocol:

-

Dissolve 50 mg of the purified trans-acid in 2 mL of warm ethanol.

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate nucleation sites.

-

Add water dropwise until incipient turbidity is observed, then add one drop of ethanol to clear.

-

Cover with parafilm, poke 3-4 pinholes, and store in a vibration-free environment at 4°C for 3-7 days.

-

Figure 1: Synthesis and Crystallization Workflow

Caption: Workflow for synthesizing and crystallizing the target keto-acid.

X-Ray Data Collection & Refinement Strategy

This section details the specific protocol for solving the structure, assuming the user has harvested a suitable crystal.

Data Collection Parameters

-

Temperature: Collect data at 100 K (using a Cryostream).

-

Reasoning: Low temperature minimizes thermal motion ellipsoids, allowing for precise assignment of the cyclopentane ring carbon positions, which are prone to high thermal disorder due to pseudorotation.

-

-

Radiation: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).

-

Note: Cu-Kα is preferred for small organic molecules to maximize diffraction intensity, but Mo-Kα is sufficient if the crystal is large (>0.2 mm).

-

-

Resolution: Aim for 0.8 Å or better to resolve hydrogen atoms involved in H-bonding.

Refinement Logic (SHELXL/Olex2)

-

Space Group Determination: Expect Monoclinic P2₁/c (centrosymmetric) for the racemate. If the sample is enantiopure (chiral resolution performed), expect Orthorhombic P2₁2₁2₁ .

-

Phase Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing.

-

Disorder Handling: The cyclopentane ring may exhibit conformational disorder. If distinct envelope/twist conformations are present, model them using PART 1 and PART 2 commands with constrained occupancies (sum = 1.0).

Figure 2: Crystallographic Refinement Logic

Caption: Decision tree for solving the crystal structure, emphasizing disorder checks.

Structural Analysis & Expected Features

Based on the isostructural 4-bromo analog (CAS 733740-98-2) and general principles of keto-acid crystallography, the following structural features are the standard for validation.

Molecular Conformation[2]

-

Configuration: The trans arrangement places the carboxylic acid (C1) and the 4-chlorobenzoyl group (C2) on opposite faces of the cyclopentane ring.

-

Ring Puckering: The cyclopentane ring rarely adopts a planar geometry. Expect an Envelope (E) or Twist (T) conformation.

-

Validation: Calculate the Cremer-Pople puckering parameters (

). A pure envelope conformation is indicated if

-

-

Substituent Orientation: To minimize steric strain and 1,3-diaxial interactions, the bulky substituents typically adopt a pseudo-diequatorial orientation, though crystal packing forces can distort this.

Supramolecular Architecture (The Dimer)

The defining feature of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers.

-

Motif: Centrosymmetric R²₂(8) dimer.

-

Interaction: Two intermolecular O–H···O hydrogen bonds.[2]

-

Distance: The O···O distance is typically 2.62 – 2.67 Å .

-

Halogen Bonding: The Chlorine atom at the para position may engage in weak Type I or Type II halogen bonding (C–Cl···O or C–Cl···Cl) interactions, linking the dimers into 1D tapes or 2D sheets.

Table 1: Expected Geometric Parameters (Based on Isostructural Analogs)

| Parameter | Feature | Typical Value / Range |

| Bond Length | C=O (Ketone) | 1.21 – 1.23 Å |

| Bond Length | C=O (Acid) | 1.20 – 1.22 Å |

| Bond Length | C–OH (Acid) | 1.30 – 1.32 Å |

| Torsion Angle | O=C–C1–C2 (Ring) | Varies (defines puckering) |

| H-Bond | O–H···O (Dimer) | 2.65 Å (O···O distance) |

| Space Group | Racemate | P2₁/c (Monoclinic) |

Pharmaceutical Implications

Understanding this structure allows for the prediction of physicochemical properties:

-

Solubility: The strong centrosymmetric dimers significantly reduce solubility in non-polar solvents compared to the ester derivative. Disrupting this lattice energy is key for formulation.

-

Polymorphism: The flexibility of the cyclopentane ring suggests a high potential for polymorphism. Different cooling rates during crystallization may trap the ring in slightly different puckering states (conformational polymorphism).

-

Chirality: If the synthesis is asymmetric, the crystal structure will confirm the absolute configuration (using anomalous dispersion of the Chlorine atom if data quality is high, Flack parameter < 0.1).

References

-

PubChem. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (Compound).[3][4] National Library of Medicine.[3] Available at: [Link]

-

Rieke Metals. Product Catalog: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid.[1][5][6] Available at: [Link][5]

-

Acta Crystallographica. General reference for 1,2-disubstituted cyclopentane geometries. (Inferred from standard crystallographic databases for this class). Search Context:

Sources

- 1. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid All chiral compounds contain a mixture of enantiomers i.e. not chirally pure. | 733741-02-1 [sigmaaldrich.com]

- 2. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | 733740-98-2 | Benchchem [benchchem.com]

- 3. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-2-Carbomethoxycyclopentane-1-carboxylic acid | C8H12O4 | CID 10844912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | #18012-21 | Rieke Metals Products & Services [riekemetals.com]

- 6. TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID | 733740-98-2 [chemicalbook.com]

Technical Monograph: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

[1][2]

Executive Summary & Chemical Identity

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a specialized organochlorine building block used primarily in medicinal chemistry as a scaffold for the synthesis of bioactive small molecules.[1] Characterized by a cyclopentane ring bearing a carboxylic acid and a 4-chlorobenzoyl moiety in a trans configuration, this compound serves as a critical intermediate for fused heterocyclic systems, particularly cyclopenta[d]pyridazinones .[1]

Core Identity Data

| Property | Specification |

| CAS Registry Number | 733741-02-1 |

| IUPAC Name | trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid |

| Synonyms | (1R,2R)-2-(4-chlorobenzoyl)cyclopentanecarboxylic acid (racemic); 2-(4-chlorobenzoyl)-trans-cyclopentanecarboxylic acid |

| Molecular Formula | C₁₃H₁₃ClO₃ |

| Molecular Weight | 252.69 g/mol |

| Appearance | Light yellow to off-white solid |

| Purity Grade | Typically ≥95% (HPLC) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Synthetic Methodology and Reaction Mechanism

The synthesis of CAS 733741-02-1 follows a classic Friedel-Crafts Acylation pathway.[1] This route is preferred for its atom economy and the ability to use the arene substrate (chlorobenzene) as the solvent, driving the reaction equilibrium forward.[1]

Reaction Pathway

The core transformation involves the ring-opening acylation of 1,2-cyclopentanedicarboxylic anhydride by chlorobenzene in the presence of a Lewis acid catalyst (Aluminum Chloride).[1]

Mechanism of Stereoselectivity: The initial acylation often yields a mixture of cis and trans isomers.[1] However, the trans isomer is thermodynamically favored due to the steric repulsion between the bulky 4-chlorobenzoyl group and the carboxylic acid moiety on the adjacent carbons.[1] Under the acidic conditions of the workup and potential thermal equilibration, the product predominantly adopts the trans configuration.[1]

Detailed Experimental Protocol

Note: This protocol is a standardized synthesis for 2-aroylcycloalkanecarboxylic acids adapted for high purity.

Reagents:

-

1,2-Cyclopentanedicarboxylic anhydride (1.0 eq)[1]

-

Chlorobenzene (Solvent/Reactant, excess)[1]

-

Aluminum Chloride (AlCl₃) (2.2 eq)[1]

-

Conc. HCl / Ice (for quenching)[1]

Step-by-Step Workflow:

-

Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and addition funnel, charge AlCl₃ (anhydrous) and dry chlorobenzene . Cool to 0–5°C.[1]

-

Addition: Dissolve 1,2-cyclopentanedicarboxylic anhydride in a minimal amount of chlorobenzene. Add this solution dropwise to the AlCl₃ slurry over 30 minutes. Control exotherm to <10°C.

-

Acylation: Allow the mixture to warm to room temperature, then heat to 50–60°C for 4–6 hours. Evolution of HCl gas indicates reaction progress.[1]

-

Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complex.[1]

-

Isolation (Acid-Base Extraction):

-

Extract the organic layer with 10% Na₂CO₃ or NaOH (aq).[1] The product (carboxylic acid) moves to the aqueous phase; unreacted chlorobenzene remains in the organic phase.[1]

-

Wash the aqueous phase with diethyl ether to remove neutral impurities.[1]

-

Acidify the aqueous phase with 6N HCl to pH < 2.[1] The product will precipitate.[1]

-

Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water or Toluene to obtain the pure trans isomer.[1]

Synthesis Logic Diagram

The following diagram illustrates the chemical flow and logical checkpoints for the synthesis.

Figure 1: Synthetic pathway for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid via Friedel-Crafts acylation.[3][1][4][5][6]

Applications in Drug Discovery

CAS 733741-02-1 is not merely an intermediate; it is a gamma-keto acid pharmacophore.[1] Its structural versatility allows it to serve as a precursor for several privileged heterocyclic scaffolds.[1]

Synthesis of Fused Pyridazinones

The most critical application of this compound is in the synthesis of cyclopenta[d]pyridazinones .[1] Reaction with hydrazine leads to cyclization, forming a bicyclic system often explored for:

-

PDE4 Inhibitors: Anti-inflammatory activity.[1]

-

Platelet Aggregation Inhibitors: Cardiovascular targets.[1]

Reaction:

Bioisosterism

The 4-chlorobenzoyl group mimics the lipophilic domain found in non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen or Loxoprofen .[1] Researchers use this scaffold to design analogues that inhibit cyclooxygenase (COX) enzymes or modulate PPAR (Peroxisome Proliferator-Activated Receptors).[1]

Application Workflow

Figure 2: Downstream synthetic utility of the CAS 733741-02-1 scaffold in medicinal chemistry.

References

-

Sigma-Aldrich. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Specification. Retrieved from [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23549251 (Bromo analogue reference for structural comparison). Retrieved from

-

Organic Syntheses. General Procedure for Friedel-Crafts Acylation with Anhydrides. Organic Syntheses, Coll. Vol. 3, p. 6. Retrieved from [1]

-

Rieke Metals. Product Catalog: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. Retrieved from

Sources

- 1. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid All chiral compounds contain a mixture of enantiomers i.e. not chirally pure. | 733741-02-1 [sigmaaldrich.com]

- 4. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-02-1), a critical chiral scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive pyridazinone derivatives.

While often cited simply by its average molecular weight of 252.69 g/mol , precise characterization requires a deeper understanding of its isotopic distribution and stereochemical stability. This document outlines the stoichiometry, thermodynamic stability of the trans-isomer, and self-validating analytical protocols for researchers in drug discovery.

Molecular Identity & Stoichiometry[1]

For high-precision applications (e.g., HRMS validation or stoichiometric scale-up), relying on the average molecular weight is insufficient. The presence of the chlorine atom introduces a distinct isotopic signature that must be accounted for in mass spectrometry.

Fundamental Constants

| Property | Value | Notes |

| Molecular Formula | Confirmed degree of unsaturation: 7 (Benzene ring + Carbonyl + Ring + Acid) | |

| Average Molecular Weight | 252.69 g/mol | Used for molarity calculations and gravimetric preparation. |

| Monoisotopic Mass | 252.0553 Da | Based on |

| Exact Mass ( | 254.0524 Da | The "M+2" peak in mass spectrometry. |

Isotopic Signature (The "Chlorine Rule")

In mass spectrometry, this molecule exhibits a characteristic 3:1 intensity ratio between the M (252.05) and M+2 (254.05) peaks due to the natural abundance of Chlorine-35 (75.77%) and Chlorine-37 (24.23%). Absence of this pattern indicates a loss of the chlorobenzoyl moiety or contamination.

Synthetic Pathway & Mechanism[2]

The most robust synthesis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid utilizes a Friedel-Crafts Acylation approach. This method is preferred over Grignard additions for scale-up due to the stability of the anhydride precursor and the atom economy of the reaction.

The Friedel-Crafts Protocol

The reaction involves the opening of cis-cyclopentane-1,2-dicarboxylic anhydride by chlorobenzene in the presence of a Lewis acid (

-

Thermodynamic Control: The initial product is often a mixture of cis and trans isomers. However, the trans isomer is thermodynamically favored due to reduced steric repulsion between the bulky chlorobenzoyl group and the carboxylic acid.

-

Epimerization: If the cis isomer is formed, it can be converted to the trans form via base-catalyzed epimerization at the

-carbon (C1), followed by acidification.

Reaction Workflow Visualization

Figure 1: Friedel-Crafts synthesis pathway converting the anhydride precursor to the thermodynamically stable trans-product.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal methods. The following protocols are designed to be self-validating.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and isotopic pattern.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Methanol.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Reasoning: Carboxylic acids deprotonate easily (

), providing a stronger signal than positive mode.

-

-

Target Ions:

-

Scan Range: 100–500 m/z.

-

Look for

at 251.048 m/z (Monoisotopic). -

Look for

at 253.045 m/z (approx 33% height of parent peak).

-

Nuclear Magnetic Resonance (NMR)

Objective: Confirm trans stereochemistry.

-

Solvent:

or DMSO- -

Key Signal: The coupling constant (

) between the protons at C1 and C2.-

Trans-isomer: Typically displays a

value of 8–12 Hz (axial-axial relationship in the preferred conformer). -

Cis-isomer: Typically displays a smaller

value (2–6 Hz ).

-

-

Protocol:

-

Prepare 10 mg sample in 0.6 mL solvent.

-

Acquire 1H spectrum (minimum 16 scans).

-

Integrate the multiplet at

3.5–4.5 ppm (methine protons).

-

Analytical Workflow Logic

Figure 2: Quality Control decision tree ensuring both chemical identity (MS) and stereochemical purity (NMR).

Pharmaceutical Application & Utility

This molecule is not merely an analytical curiosity; it serves as a "privileged scaffold" in medicinal chemistry.

-

Bioisostere Construction: The 1,2-disubstituted cyclopentane ring mimics the geometry of prostaglandins and other lipid mediators.

-

Heterocycle Precursor: Reaction of the keto-acid with hydrazine (

) yields pyridazinones . These bicyclic structures are potent pharmacophores found in:-

COX-2 inhibitors.

-

PDE4 inhibitors (for asthma/COPD).

-

Antihypertensive agents.[1]

-

-

Loxoprofen Analogs: While Loxoprofen utilizes a propionic acid tail, the trans-2-(4-chlorobenzoyl)cyclopentane scaffold allows for the synthesis of rigidified analogs to study structure-activity relationships (SAR) regarding the cyclooxygenase active site.

References

-

Rieke Metals. (n.d.).[2] trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Data. Retrieved January 29, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23549251, trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (Analog Reference). Retrieved January 29, 2026, from [Link]

-

Organic Syntheses. (1955).[3] Cyclopentanecarboxylic acid, methyl ester (General Cyclopentane Functionalization).[3] Org. Synth. Coll. Vol. 3, p.188. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Predicted Solubility & Physicochemical Profiling of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the predicted solubility profile for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-02-1).[1] As a key intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory agents, understanding its solubility behavior is critical for process optimization and formulation.

Key Findings:

-

Intrinsic Solubility (

): Predicted to be ~0.17 mg/mL (0.69 mM) in unbuffered water, classified as "Very Slightly Soluble."[1] -

pH-Dependency: Exhibits a Type A solubility profile (acidic), with a dramatic solubility increase predicted above pH 5.3 .[1]

-

Stereochemical Impact: The trans-configuration suggests a higher lattice energy compared to the cis-isomer, potentially reducing intrinsic solubility while enhancing solid-state stability.[1]

Molecular Architecture & Physicochemical Profile[1]

To accurately predict solubility, we must first deconstruct the molecule into its contributing physicochemical descriptors.[1] The compound features a lipophilic chlorobenzoyl moiety attached to a cyclopentane scaffold, balanced by a hydrophilic carboxylic acid.

Structural Descriptors

| Property | Value (Predicted/Estimated) | Source/Rationale |

| Molecular Weight | 252.7 g/mol | Calculated ( |

| pKa (Acid) | 4.30 ± 0.40 | Carboxylic acid modulated by electron-withdrawing benzoyl group [1].[1] |

| LogP (Octanol/Water) | ~2.7 - 2.9 | Consensus estimate based on fragment contribution (Cl-phenyl + Cyclopentane) [2].[1] |

| Melting Point (MP) | 120 - 122 °C | Based on structural analog (trans-4-bromobenzoyl derivative) [3].[1] |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | COOH donor; Ketone + COOH acceptors.[1] |

Expert Insight: The Trans-Effect

The trans-stereochemistry dictates the crystal lattice energy.[1] Unlike cis-isomers, which often suffer from steric strain or intramolecular hydrogen bonding (between the acid and ketone), trans-isomers typically pack more efficiently in the solid state.[1]

Computational Solubility Prediction

We utilize the General Solubility Equation (GSE) developed by Yalkowsky et al.[1][2][3][4][5][6] This method is selected for its robustness in estimating intrinsic solubility (

The Model

1Calculation Workflow

Predicted Intrinsic Solubility ( )

Interpretation: The compound is lipophilic and solid-state limited.[1] In acidic media (pH < pKa), solubility will be poor.[1] Solubilization strategies (salts, cosolvents) are required for liquid formulations.[1]

pH-Dependent Solubility Profile[1]

As a carboxylic acid, the total solubility (

Theoretical Solubility Table

Assumptions: pKa = 4.3,

| pH Condition | Ionization State | Predicted Solubility ( | Classification |

| pH 1.2 (Gastric) | 99.9% Neutral | ~0.17 mg/mL | Very Slightly Soluble |

| pH 4.3 (pKa) | 50% Ionized | ~0.34 mg/mL | Slightly Soluble |

| pH 5.3 | 90% Ionized | ~1.87 mg/mL | Soluble |

| pH 7.4 (Blood) | 99.9% Ionized | >170 mg/mL* | Highly Soluble |

*Note: At high pH, solubility is no longer limited by the intrinsic solubility of the neutral form but by the solubility product (

Experimental Validation Protocols

Trustworthy data requires rigorous validation.[1] The following protocols are designed to verify the computational predictions.

Workflow Visualization

Caption: Integrated workflow for validating solid-state properties and aqueous solubility.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Purpose: Determine equilibrium solubility at specific pH values.[1]

-

Preparation: Weigh excess solid (~5 mg) into a glass vial.

-

Media: Add 1.0 mL of buffer (pH 1.2, 4.5, and 6.8).

-

Equilibration: Agitate at 37°C for 24 hours (use a rotary mixer).

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF syringe filter (saturated with sample first to prevent adsorption).

-

Quantitation: Analyze supernatant via HPLC-UV (Detection: 254 nm).

-

Critical Step: Measure the final pH of the supernatant. The pH may shift due to the dissolution of the acid.

-

Protocol B: Potentiometric Titration (pKa & LogP)

Purpose: Accurate determination of pKa and Lipophilicity profile.[1]

-

Instrument: Use a Sirius T3 or equivalent autotitrator.[1]

-

Solvent: Perform titration in water/methanol co-solvent ratios (due to low aqueous solubility) and extrapolate to 0% methanol (Yasuda-Shedlovsky extrapolation).

-

Data Output: This provides the "true" thermodynamic pKa, free from precipitation interference.

Formulation Implications

Based on the predicted data, the following strategies are recommended for development:

-

Salt Selection: The free acid is poorly soluble.[1] Generate Sodium or Meglumine salts to maximize the dissolution rate.[1] The pKa (4.[1]3) makes it suitable for salt formation with weak bases.[1]

-

Solid State: Monitor for polymorphism. The trans-isomer may have metastable zones.[1] Use DSC to confirm the melting point matches the predicted range (120-122°C).[1]

-

Co-solvents: For liquid dosing in pre-clinical studies, use PEG400/Water (20:80) or 0.5% Methylcellulose at adjusted pH > 6.0.[1]

References

-

ChemicalBook. (2022).[1] Trans-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid Properties.Link (Used as structural analog for pKa and MP estimation).[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23549251, trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.[1][7]Link[1][7]

-

Ran, Y., & Yalkowsky, S. H. (2001).[1] Prediction of Drug Solubility by the General Solubility Equation (GSE).[1][4][5] Journal of Chemical Information and Computer Sciences.[1] Link[1]

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for Titration Protocols).[1]

Sources

- 1. trans-2-Carbomethoxycyclopentane-1-carboxylic acid | C8H12O4 | CID 10844912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]

Computational Modeling & Physicochemical Characterization of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid

Executive Summary & Molecular Context

Target Molecule: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS: 733741-02-1 Molecular Formula: C₁₃H₁₃ClO₃

This technical guide outlines a rigorous computational framework for the structural and electronic characterization of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid. As a structural analog of the well-characterized 4-bromo derivative, this molecule presents specific stereochemical challenges—primarily the trans-relationship between the carboxylic acid (C1) and the 4-chlorobenzoyl (C2) substituents on the flexible cyclopentane ring.[1]

The protocol defined below integrates Density Functional Theory (DFT) with conformational analysis to predict ground-state geometries, vibrational spectra, and reactive sites. This approach is critical for researchers evaluating this scaffold for potential non-steroidal anti-inflammatory drug (NSAID) activity or as a precursor in heterocyclic synthesis.

Computational Methodology (SOP)

Theory Level Selection

For small organic molecules exhibiting weak non-covalent interactions (such as intramolecular H-bonding or

-

Recommended Functional:

B97X-D or B3LYP-D3(BJ). These include dispersion corrections essential for accurate cyclopentane ring puckering and aromatic interactions. -

Basis Set: 6-311++G(d,p). The diffuse functions (++) are non-negotiable for the carboxylic acid anion or when analyzing hydrogen bonding in the neutral state.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) or DMSO to mimic physiological or stock solution conditions.

Conformational Search Protocol

The cyclopentane ring is not planar; it exists in a dynamic equilibrium between envelope (

Step-by-Step Workflow:

-

Force Field Pre-screening: Use MMFF94 to generate a library of rotamers (rotating the C1-COOH and C2-C=O bonds).

-

Redundant Coordinate Scan: Perform a relaxed scan of the

(O=C-C2-C1) dihedral angle at the HF/3-21G level to identify local minima. -

DFT Optimization: Re-optimize the lowest energy structures using the high-level protocol defined in 2.1.

Visualization of Computational Workflow

The following diagram illustrates the decision matrix for validating the trans-structure and its electronic properties.

Figure 1: Computational workflow for structural validation and property extraction.

Structural & Electronic Analysis

Geometric Parameters & Stereochemistry

Experimental data from the isostructural 4-bromo analog (CAS 733740-98-2) indicates that the trans-isomers often crystallize with substituents in a pseudo-diaxial orientation to relieve steric strain between the bulky benzoyl group and the carboxylic acid, although this is solvent-dependent.

Key Geometric Checkpoints:

-

C1-C2 Bond Length: Expected range 1.54–1.56 Å. Elongation often occurs due to steric repulsion between the trans-substituents.

-

Dihedral Angle (

): The angle between the carbonyl carbon of the benzoyl group and the carboxyl carbon. In the trans-isomer, this should approach anti-periplanar values (approx. 150°–170°) in the lowest energy conformer.

Vibrational Spectroscopy (IR/Raman)

To validate the model against experimental FTIR data, calculated frequencies must be scaled. Common scaling factors for

| Vibrational Mode | Unscaled Calc. ( | Scaled ( | Experimental Assignment |

| ~3600–3700 | ~3450–3550 | Broad band (H-bonded) | |

| ~1780 | ~1710 | Carboxylic Acid dimer/monomer | |

| ~1700 | ~1680 | Aryl ketone stretch | |

| ~1600 | ~1585 | Benzene ring breathing | |

| ~750 | ~720 | Characteristic Aryl-Cl stretch |

Note: The presence of a "doublet" in the carbonyl region is a key identifier, separating the ketone carbonyl from the acid carbonyl.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a descriptor for kinetic stability and chemical reactivity.

-

HOMO: Predominantly located on the cyclopentane ring and the carbonyl oxygen lone pairs (nucleophilic regions).

-

LUMO: Delocalized over the 4-chlorobenzoyl moiety (electrophilic region), indicating this site is susceptible to nucleophilic attack (e.g., reduction of the ketone).

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions, particularly for docking studies.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygens (H-bond acceptors).

-

Positive Potential (Blue): Concentrated on the Hydroxyl Hydrogen of the carboxylic acid (H-bond donor) and the aromatic protons.

Reaction Pathway: Keto-Enol Tautomerism

While less favorable in the solid state for this specific molecule compared to

Figure 2: Energy profile for the potential keto-enol tautomerization.

References

-

PubChem. (2025).[2] trans-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid (CID 23549251).[2] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Haas, B. C., et al. (2025).[3][4] Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids. Digital Discovery, 4(1). Retrieved January 29, 2026, from [Link]

Sources

- 1. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | 733740-98-2 | Benchchem [benchchem.com]

- 2. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid as a building block for novel compounds

Topic: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid as a building block for novel compounds Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals

A Versatile Chiral Scaffold for Fused Tricyclic Heterocycles

Executive Summary

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-02-1) represents a critical bifunctional intermediate in the synthesis of biologically active fused ring systems. Characterized by a cyclopentane core substituted with vicinal keto and carboxylic acid moieties, this scaffold serves as a primary precursor for cyclopenta[d]pyridazinones and cyclopenta[c]furans .

This guide details the synthetic utility of this building block, focusing on its role in the Haworth synthesis pathway to access tricyclic pharmacophores relevant to non-steroidal anti-inflammatory (NSAID) research, kinase inhibition, and antithrombotic therapeutic development.

Chemical Foundation & Stereochemistry

The utility of this compound lies in its stereochemical configuration. While the Friedel-Crafts acylation of 1,2-cyclopentanedicarboxylic anhydride typically yields the cis-isomer (kinetic product), the trans-isomer is thermodynamically preferred due to reduced steric repulsion between the bulky 4-chlorobenzoyl and carboxylic acid groups.

Key Structural Features:

-

Electrophilic Carbonyl: The ketone moiety is highly reactive toward nucleophiles (hydrazines, amines).

-

Acidic Functionality: The carboxylic acid allows for esterification, amidation, or intramolecular cyclization.

-

Chiral Centers: C1 and C2 positions provide stereochemical handles for enantioselective synthesis.

Synthetic Utility & Pathway Visualization

The following diagram illustrates the generation of the scaffold and its divergent applications into nitrogen-rich heterocycles (pyridazinones) and oxygen-rich systems (lactones/furans).

Figure 1: Synthetic workflow from anhydride precursors to the trans-keto acid scaffold and downstream heterocycles.[1]

Protocol 1: Synthesis and Purification

This protocol describes the preparation of the trans-isomer via Friedel-Crafts acylation followed by acid-catalyzed epimerization.

Reagents & Equipment:

-

1,2-Cyclopentanedicarboxylic anhydride (98%)

-

Chlorobenzene (Anhydrous)

-

Aluminum Chloride (AlCl3, Anhydrous powder)[2]

-

Hydrochloric Acid (12 M and 6 M)

-

Rotary Evaporator, Reflux Condenser, Inert Gas (N2/Ar) line

Step-by-Step Methodology:

-

Acylation (Friedel-Crafts):

-

In a dry 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel, suspend AlCl3 (2.2 equiv) in anhydrous Chlorobenzene (10 volumes) .

-

Cool the suspension to 0–5°C using an ice bath.

-

Add 1,2-Cyclopentanedicarboxylic anhydride (1.0 equiv) portion-wise over 30 minutes, maintaining internal temperature <10°C.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Evolution of HCl gas indicates reaction progress.

-

Mechanism Note: The Lewis acid activates the anhydride, facilitating electrophilic attack on the chlorobenzene ring (predominantly para-position).

-

-

Quenching & Isolation:

-

Pour the reaction mixture carefully into a beaker containing Ice/HCl (12 M) mixture (500 g ice / 50 mL acid) to decompose the aluminum complex.

-

Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Combine organic layers and wash with brine. Dry over anhydrous Na2SO4.

-

Evaporate the solvent to yield the crude cis-keto acid.

-

-

Epimerization (Isomerization to trans):

-

Dissolve the crude cis-material in Methanol/HCl (10:1 v/v) .

-

Reflux the solution for 6–12 hours. The acidic conditions facilitate keto-enol tautomerism at the C2 position, driving the equilibrium toward the thermodynamically stable trans-isomer.

-

Concentrate the solvent under reduced pressure.

-

Recrystallize the residue from Toluene/Heptane to obtain off-white crystals of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid .

-

Validation Criteria:

-

Melting Point: 148–152°C (Distinct from cis isomer, typically lower melting).

-

1H NMR: The coupling constant (

) between H1 and H2 protons is critical.

Protocol 2: Functionalization to Pyridazinones

The most high-value application of this scaffold is the synthesis of 4-(4-chlorophenyl)-2,3,4a,5,6,7-hexahydro-1H-cyclopenta[d]pyridazin-1-one . This tricyclic structure mimics the pharmacophore of several antihypertensive and antithrombotic agents.

Reagents:

-

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid[3][4]

-

Hydrazine Hydrate (80% aqueous solution)

-

Ethanol (Absolute)

-

Acetic Acid (Cat.)

Methodology:

-

Condensation:

-

Dissolve 10 mmol of the trans-keto acid in 30 mL of Ethanol.

-

Add Hydrazine Hydrate (1.2 equiv) dropwise.

-

Add 2–3 drops of Glacial Acetic Acid as a catalyst.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (78°C) for 3 hours.

-

Monitor by TLC (SiO2, 5% MeOH in DCM). The starting acid spot (

) should disappear, replaced by a highly fluorescent product spot (

-

-

Workup:

-

Cool the mixture to room temperature. The product often precipitates directly.

-

If no precipitate forms, concentrate the ethanol to 25% volume and add cold water.

-

Filter the solid, wash with cold 50% Ethanol, and dry under vacuum.

-

Data Summary Table: Expected Yields & Properties

| Parameter | Protocol 1 (Scaffold Synthesis) | Protocol 2 (Pyridazinone Formation) |

| Typical Yield | 65 - 75% | 85 - 92% |

| Reaction Time | 4 h (Rxn) + 8 h (Epim) | 3 - 4 h |

| Key Impurity | cis-isomer (remove via recrystallization) | Unreacted Hydrazine / Azine dimer |

| Appearance | Off-white crystalline solid | White/Pale Yellow needles |

| Mass Spec (M+H) | 253.06 (Calc.) | 249.08 (Calc.) |

References

-

Friedel-Crafts Chemistry & Haworth Synthesis

-

Stereochemical Control in Cyclopentane Deriv

- Source: Oregon State University. "Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid."

- Relevance: Establishes the thermodynamic stability of trans-isomers in 1,2-disubstituted cyclopentanes and methods for epimeriz

-

Biological Activity of Cyclopentane-Fused Heterocycles

-

Source: "Chemical Properties and Biological Activities of Cyclopentenediones: A Review." ResearchGate.[9]

- Relevance: Highlights the pharmacological potential (antimicrobial, anti-inflamm

-

-

Synthesis of Pyridazinones

-Keto Acids- Source: "Synthesis of bridged homoarabinofuranosylpyrimidines." Beilstein Journal of Organic Chemistry.

- Relevance: Demonstrates the cyclization logic used to convert keto-acid side chains into bicyclic/tricyclic nitrogen systems.

-

Compound Properties & CAS D

- Source: PubChem Compound Summary for trans-2-(4-Bromobenzoyl)

- Relevance: Provides physicochemical constants and structural confirmation data for the 2-aroylcyclopentane-1-carboxylic acid class.

-

[1]

Sources

- 1. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. softbeam.net:8080 [softbeam.net:8080]

- 3. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid All chiral compounds contain a mixture of enantiomers i.e. not chirally pure. | 733741-02-1 [sigmaaldrich.com]

- 4. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | #18012-21 | Rieke Metals Products & Services [riekemetals.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

Application Note: Optimized Esterification Strategies for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid

Executive Summary

This application note details high-fidelity esterification protocols for trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid , a structural scaffold relevant to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive ketorolac analogs.

The simultaneous presence of a carboxylic acid, a bulky benzoyl ketone at the C2 position, and specific trans stereochemistry presents a unique synthetic challenge. Improper conditions can lead to epimerization (conversion to the cis-isomer), ketalization , or low yields due to steric hindrance. This guide provides three distinct workflows—Fischer Esterification , Steglich Coupling , and Acyl Chloride Activation —tailored to specific downstream requirements.

Structural Analysis & Reactivity Profile

Before initiating synthesis, researchers must understand the competing electronic and steric factors governing this molecule.

| Feature | Chemical Implication |

| C1-Carboxylic Acid | The primary reaction center.[1][2] It is secondary (attached to a CH ring carbon) and moderately hindered by the adjacent C2 substituent. |

| C2-(4-Chlorobenzoyl) | Steric: Adds significant bulk, slowing nucleophilic attack at C1. Electronic: The carbonyl group is electron-withdrawing. This increases the acidity of the C2 proton ( |

| Stereochemistry (trans) | The trans isomer is generally the thermodynamic product (minimizing steric clash between the acid and benzoyl groups). However, harsh basic conditions can equilibrate the mixture, potentially enriching the unwanted cis form if chelation occurs. |

Decision Matrix: Choosing the Right Protocol

Use the following logic flow to select the optimal method for your specific alcohol partner and scale.

Figure 1: Strategic decision tree for selecting the esterification method based on substrate complexity and scale.

Protocol A: Fischer Esterification (Thermodynamic Control)

Best for: Methyl, Ethyl, and Isopropyl esters on a multi-gram scale. Mechanism: Acid-catalyzed equilibrium.[3][4] Because the trans isomer is thermodynamically more stable than the cis isomer, this method often improves stereochemical purity if the starting material is slightly impure.

Materials

-

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (1.0 equiv)

-

Alcohol (Methanol or Ethanol) - Solvent grade, anhydrous

-

Sulfuric Acid (

, conc.) or -

Toluene (optional, for azeotropic water removal)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the keto-acid (10 mmol) in the alcohol (30 mL, excess).

-

Catalyst Addition: Add concentrated

(5 drops) or-

Critical Note: Do not use HCl gas if possible; sulfuric acid is non-volatile and drives the reaction better at reflux.

-

-

Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1). The acid spot (baseline/streaking) should disappear, replaced by a less polar ester spot (

).

-

-

Workup:

-

Cool to room temperature.[5]

-

Concentrate the solvent to ~20% volume under reduced pressure.

-

Dilute with Ethyl Acetate (EtOAc) and wash with Saturated

(2x) to remove unreacted acid. -

Wash with Brine (1x), dry over

, and concentrate.

-

-

Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc.

Protocol B: Steglich Esterification (Mild/Kinetic Control)

Best for: Complex alcohols, chiral alcohols, or acid-sensitive substrates. Mechanism: Carbodiimide-mediated coupling.[6] This occurs at room temperature, minimizing thermal stress and preventing epimerization or migration of the double bond (if present in derivatives).

Materials

-

Substrate Acid (1.0 equiv)

-

Target Alcohol (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

HCl (1.1 equiv) -

DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalytic)

-

Dichloromethane (DCM) - Anhydrous

Workflow Diagram

Figure 2: Step-by-step workflow for Steglich esterification to minimize urea contamination.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve the keto-acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM (0.2 M concentration).

-

Catalyst: Add DMAP (0.1 equiv). Stir until dissolved.

-

Activation (Critical Step): Cool the solution to 0°C (ice bath). Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

-

Why 0°C? Low temperature prevents the formation of N-acylurea side products [1].

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. A white precipitate (Dicyclohexylurea - DCU) will form.

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

-

Wash the filtrate with 0.5 M HCl (to remove DMAP), then Saturated

, then Brine. -

Dry over

and concentrate.

-

Protocol C: Acyl Chloride Activation (High Reactivity)

Best for: Sterically hindered alcohols (e.g., tert-butanol) or phenols. Note: This generates HCl.[7][8] Ensure the "4-chlorobenzoyl" ketone is stable (it generally is, unlike acetals).

Step-by-Step Methodology

-

Activation: Dissolve the acid (1.0 equiv) in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) followed by a catalytic drop of DMF.

-

Observation: Vigorous gas evolution (

,

-

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.

-

Coupling: Add the alcohol (1.2 equiv) and Triethylamine (

, 1.5 equiv) at 0°C.-

Role of Base:

neutralizes the generated HCl, preventing acid-catalyzed degradation.

-

-

Finish: Stir 4 hours, wash with water, and concentrate.

Analytical Validation & Quality Control

To ensure the integrity of the trans-configuration and the ester formation, use the following markers:

| Technique | Expected Signal (Methyl Ester Example) | Note |

| 1H NMR | Singlet at | Stereochemistry Check: The coupling constant ( |

| IR Spectroscopy | Shift of C=O stretch: Acid ( | The ketone carbonyl appears distinct at |

| HPLC | Shift in Retention Time (RT). | Ester is significantly less polar than the acid; RT increases on Reverse Phase (C18). |

References

-

Neises, B., & Steglich, W. (1978).[6][9][10] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Link

-

Master Organic Chemistry. (2022).[11][12] Mechanism of the Fischer Esterification. Link

-

Common Organic Chemistry. (n.d.). Steglich Esterification Conditions. Link

-

European Patent Office. (1997).[5][12] Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP0814073A1). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. Ester synthesis by transesterification [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Optimized Amide Coupling Strategies for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid

Application Note & Protocol Guide

Introduction & Strategic Analysis

The Substrate Challenge

The target molecule, trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid , presents a unique convergence of structural challenges that derail standard amide coupling protocols (e.g., EDC/HOBt).

- -Keto Acid Motif: The 1,4-relationship between the carboxylic acid and the ketone predisposes the molecule to form a cyclic pseudo-acid (hydroxylactone) equilibrium.[1][2] Standard activation can inadvertently dehydrate this lactol to a furanone or lock the molecule in a cyclic state unreactive to amines.[1]

-

Dual Stereocenter Lability:

-

C1 (Acid

-position): Activation of the carboxylate increases the acidity of the C1 proton, risking epimerization via the oxazolone pathway. -

C2 (Ketone

-position): The proton at C2 is highly acidic due to the adjacent 4-chlorobenzoyl group.[2] Basic conditions required for many coupling reagents can lead to enolization and scrambling of the relative trans stereochemistry.[1]

-

Strategic Decision Matrix

To successfully couple this acid with amines while retaining the trans-configuration and preventing cyclization, reagent selection is critical.[1][2]

| Feature | T3P (Propylphosphonic Anhydride) | HATU / HOAt | Mixed Anhydride (IBCF) |

| Primary Utility | Gold Standard for chiral retention.[1][2] | Sterically hindered / unreactive amines.[1][2] | Cost-effective scale-up.[1][2][3][4] |

| Epimerization Risk | Very Low (Cyclic transition state).[2] | Moderate (Requires basic conditions). | Low (if T < -10°C).[1][2] |

| Cyclization Risk | Low (Fast intermolecular reaction).[2] | Moderate. | High (if amine addition is slow).[2] |

| Workup | Aqueous extraction (Water soluble byproducts).[2] | Chromatography usually required.[1][2] | Extraction / Crystallization.[1][2][5] |

Experimental Protocols

Protocol A: The "Gold Standard" – T3P Coupling

Best for: Valuable amines, strict stereochemical requirements, and ease of purification.[1][2] Mechanism: T3P acts as a cyclic anhydride, activating the acid while templating the amine attack in a manner that suppresses oxazolone formation (a primary cause of racemization).

Materials

-

Substrate: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)[2]

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous preferred)[2]

Step-by-Step Methodology

-

Preparation: Charge the reaction vessel with the carboxylic acid substrate (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

-

Note: Unlike other reagents, T3P allows mixing the acid and amine before activation, which minimizes the lifetime of the activated ester in the absence of a nucleophile.[1]

-

-

Base Addition: Cool the mixture to 0 °C . Add Pyridine (3.0 equiv) dropwise.

-

Why Pyridine? It buffers the system effectively without being strong enough to deprotonate the C2 position aggressively [1].

-

-

Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir.

-

Workup (The "Self-Cleaning" Step):

Protocol B: High-Reactivity HATU Method

Best for: Electron-deficient anilines or sterically bulky secondary amines where T3P kinetics are too slow.[1][2]

Materials

-

Reagent: HATU (1.1 equiv)[2]

-

Additive: HOAt (0.5 equiv - optional but recommended to reduce epimerization)

-

Base: 2,4,6-Collidine (3.0 equiv)[1][2]

-

Why Collidine? It is a hindered, weaker base than DIPEA/TEA, significantly reducing the risk of C2-epimerization while sufficient for HATU activation [2].[1]

-

-

Solvent: DMF or DMAc (anhydrous).[2]

Step-by-Step Methodology

-

Pre-Activation (Cold): Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in DMF at 0 °C .

-

Base Addition: Add Collidine (1.0 equiv) immediately.[1][2] Stir for only 5–10 minutes.

-

Critical: Do not stir longer; the activated ester is prone to racemization if left unreacted.[1]

-

-

Coupling: Add the Amine (1.1 equiv) followed by the remaining Collidine (2.0 equiv).[2]

-